5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . The International Chemical Identifier (InChI) for a similar compound is provided as "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2H-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-one”, has been reported . The molecular weight is 372.9 g/mol, and it has a formal charge of +1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve metal-catalyzed reactions . Transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound has a yield of 83%, melting point of 200–202 °C, and an IR (Nujol) of 2550 (S-H), 1355 cm −1 (N = N) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, demonstrating that certain derivatives possess moderate to good antimicrobial properties against test microorganisms. This includes efforts to develop compounds with enhanced antimicrobial efficacy through structural modifications of the 1,2,4-triazole core (H. Bektaş et al., 2007).
Anti-Diabetic Applications
Research on triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds were assessed for their insulinotropic activities and antioxidant properties, highlighting their potential as effective anti-diabetic drugs (B. Bindu et al., 2019).
Antihypertensive and Diuretic Activities
A series of compounds structurally related to the query compound were synthesized and screened for antihypertensive and diuretic activities, with one specific derivative showing potential for antihypertensive applications based on studies in spontaneously hypertensive rats (W. E. Meyer et al., 1989).
Antagonist Activity for Neurological Disorders
Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione have been investigated for their antagonist activities against the 5-HT2 and alpha 1 receptors. This research is significant for developing treatments for neurological disorders, such as depression and anxiety (Y. Watanabe et al., 1992).
Antifungal and Solubility Characteristics
Novel antifungal compounds within the 1,2,4-triazole class have been synthesized, with their solubility thermodynamics and partitioning processes in biologically relevant solvents being studied. This research underscores the importance of physicochemical properties in the development of antifungal medications (T. Volkova et al., 2020).
Eigenschaften
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-9-7-16(2)8-10-17)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICUXCSMOJDNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.